

Application Note: Advanced Formulation Strategies for Low-Solubility Morpholine Carboxamides

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Compound of Interest

Compound Name: *N*-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide

Cat. No.: B5359365

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Executive Summary & Chemical Context[1][2][3]

Morpholine carboxamides are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PI3K/mTOR pathways) and cannabinoid receptor agonists. While the morpholine ring improves metabolic stability and reduces lipophilicity compared to phenyl analogs, the carboxamide linkage (

) introduces a critical formulation challenge.

The Physicochemical Paradox:

- **Loss of Basicity:** Unlike free morpholine (), the nitrogen in the carboxamide is non-basic due to resonance delocalization with the carbonyl. Consequently, pH adjustment (salt formation) is often ineffective for this specific moiety.
- **High Lattice Energy ("Brick Dust"):** The amide bond facilitates strong intermolecular hydrogen bonding, leading to high melting points () and high crystal lattice energy.

- Lipophilicity: Depending on the

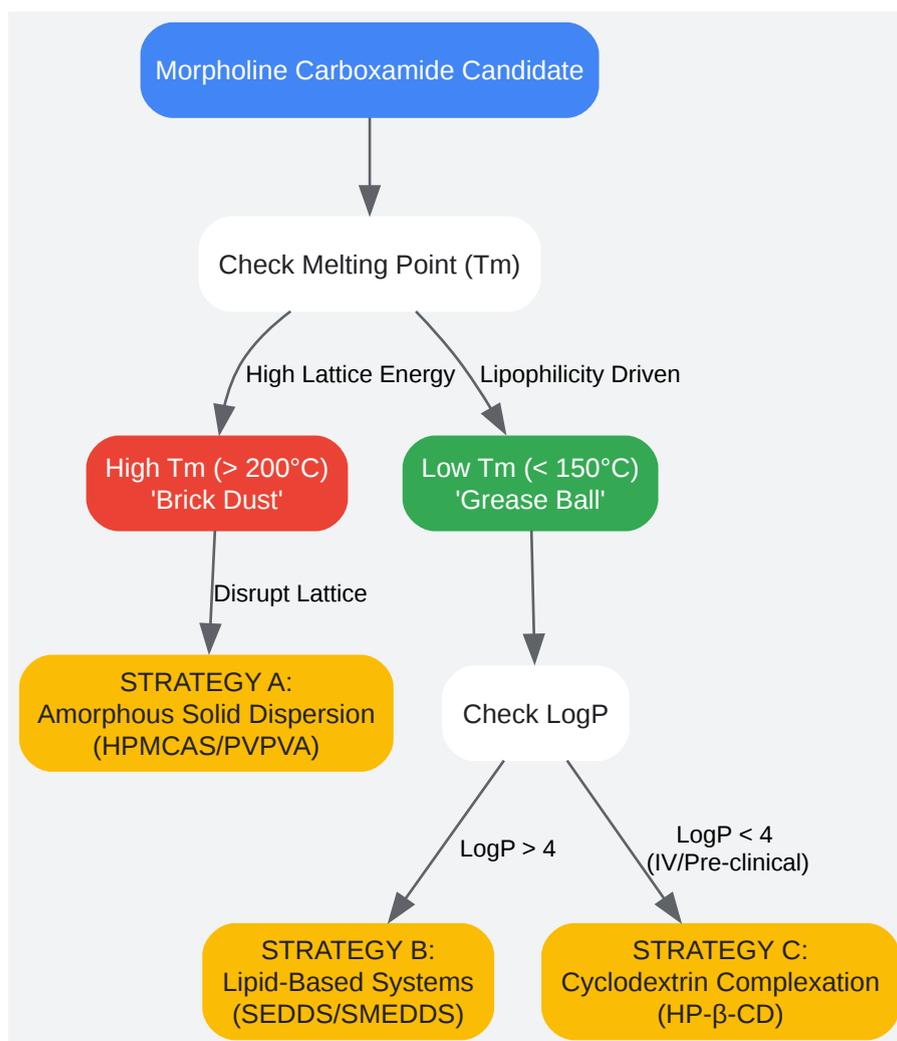
-group, these molecules often exhibit high LogP (>3), categorizing them as BCS Class II (Low Solubility, High Permeability).

This guide details three targeted formulation protocols to disrupt the crystal lattice and maintain supersaturation: Amorphous Solid Dispersions (ASD), Lipid-Based Drug Delivery Systems (LBDDS), and Cyclodextrin Complexation.

Formulation Decision Matrix

Before selecting a protocol, characterize your specific morpholine carboxamide derivative. Use the Melting Point (

) vs. LogP ratio to determine the optimal trajectory.



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Figure 1: Decision tree for selecting the formulation strategy based on physicochemical properties.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Target: High

"Brick Dust" molecules. Mechanism: The "Spring and Parachute" effect. The amorphous form provides the high-energy "spring" (supersaturation), while the polymer acts as the "parachute" to inhibit recrystallization.

Materials

- API: Morpholine Carboxamide Derivative.
- Polymer: HPMCAS-MF (Hydroxypropyl Methylcellulose Acetate Succinate).
 - Why: HPMCAS is amphiphilic. Its hydrophobic regions interact with the morpholine ring, while its acidic succinate groups can hydrogen bond with the carboxamide carbonyl, stabilizing the amorphous phase better than neutral polymers like PVP.
- Solvent: Acetone:Water (90:10) or Methanol:Dichloromethane (1:1).

Step-by-Step Methodology

- Solubility Screening: Dissolve API in the selected solvent. Aim for a total solids content of 5-10% (w/v).
 - Checkpoint: If the solution is hazy, sonicate or switch to DCM/MeOH.
- Feed Preparation: Prepare a solution with a 1:3 ratio (API:Polymer).
 - Example: 1g API + 3g HPMCAS-MF in 100mL solvent.
- Spray Drying (Büchi B-290 or similar):

- Inlet Temperature:
(solvent dependent).
- Outlet Temperature: Maintain
(to prevent degradation).
- Aspirator: 100%.^[1]
- Pump Rate: 20-30%.
- Secondary Drying: The collected powder will contain residual solvent. Dry in a vacuum oven at

for 24-48 hours.
- Validation (PLM & DSC):
 - Polarized Light Microscopy (PLM): View sample under cross-polarizers.
 - Pass: Dark field (amorphous).
 - Fail: Birefringence (crystalline).
 - DSC: Run a heat ramp. A single Glass Transition (

) indicates a homogeneous miscibility.

Protocol B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Target: Low

, High LogP "Grease Ball" molecules. Mechanism: Spontaneous formation of an oil-in-water emulsion (

nm) upon contact with gastric fluid, presenting the drug in a solubilized state.

Materials

- Oil Phase: Capryol 90 (Propylene glycol monocaprylate).
- Surfactant: Tween 80 or Cremophor RH40.
- Co-Surfactant: PEG 400 or Transcutol P.

Optimization: Pseudo-Ternary Phase Diagram

You must identify the "monophasic region" where the oil, surfactant, and co-surfactant form a stable microemulsion with water.

- Surfactant Mix (
) Preparation: Prepare varying ratios of Surfactant:Co-Surfactant (e.g., 1:1, 2:1, 3:1).^{[2][3]}
 - Recommendation: Start with 2:1 (Tween 80 : PEG 400).
- Titration:
 - Aliquot oil and

in ratios from 1:9 to 9:1 into glass vials.
 - Titrate distilled water dropwise into each vial while vortexing.
 - Visual End Point: The transition from clear/transparent to turbid/cloudy indicates the breakage of the microemulsion.
- Plotting: Use the data to plot a ternary diagram (Oil,

, Water). The area of transparency is your "Self-Emulsifying Region."

Data Presentation: Solubility in Vehicles

Typical solubility profile for a lipophilic morpholine carboxamide:

Vehicle Category	Excipient	Solubility (mg/mL)	Notes
Oil	Capryol 90	15 - 25	Excellent solubilizer for morpholine tails
Oil	Olive Oil	< 2	Often too lipophilic; poor solvent power
Surfactant	Tween 80	10 - 15	High HLB (15) ensures emulsification
Co-Solvent	PEG 400	30 - 45	prevents drug precipitation

Protocol C: Cyclodextrin Complexation

Target: Pre-clinical IV formulations or rapid onset requirements. Mechanism: Inclusion of the hydrophobic morpholine-phenyl moiety into the CD cavity.

Methodology (Kneading Method)

- Molar Ratio: Calculate a 1:1 molar ratio of API to HP-
-CD (Hydroxypropyl-beta-cyclodextrin).
- Paste Formation: Add a small amount of water/ethanol (1:1) to the HP-
-CD to form a paste in a mortar.
- Incorporation: Slowly add the API while kneading vigorously for 45-60 minutes.
- Drying: Dry the paste at
and pulverize.
- Verification: Shift in NMR signals or disappearance of API melting peak in DSC confirms inclusion.

Critical Troubleshooting (FAQ)

Q: My ASD is recrystallizing after 1 week.

- Cause: High humidity or low

.

- Fix: Store with desiccant. Switch polymer to HPMCAS-HG (High Acetyl/Succinyl ratio) which is more hydrophobic and water-resistant.

Q: The SEDDS formulation precipitates upon dilution in SGF (Simulated Gastric Fluid).

- Cause: The drug is soluble in the pre-concentrate but not in the water/surfactant interface.
- Fix: Add a precipitation inhibitor like HPMC E5 (1-2%) to the SEDDS formulation to create a "supersaturatable SEDDS" (S-SEDDS).

References

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